9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
Description
Properties
IUPAC Name |
9-methyl-2-(4-methylsulfanylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS2/c1-11-4-3-5-13-10-15-18(22-16(11)13)20-17(21-19(15)23)12-6-8-14(24-2)9-7-12/h3-9H,10H2,1-2H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCGSAWNJPJILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)NC(=NC3=S)C4=CC=C(C=C4)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione typically involves the conversion of a carbonyl group into a thiocarbonyl group using thionation agents such as Lawesson’s reagent or phosphorus pentasulfide . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The thiocarbonyl group can be reduced to a methylene group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction . Electrophilic substitution reactions may involve reagents such as bromine or nitric acid .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the aromatic ring .
Scientific Research Applications
9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The presence of sulfur and nitrogen atoms allows for the formation of strong interactions with the target molecules, enhancing its inhibitory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and bioactivity:
Key Comparative Insights
Substituent Effects on Bioactivity: The methylsulfanyl group in the target compound may enhance lipophilicity compared to hydroxyl or chlorophenyl substituents in analogues like BB74517 . This could improve membrane permeability. Hydrazinyl derivatives (e.g., 8b) exhibit pronounced antimicrobial activity due to the nucleophilic NHNH₂ group, which is absent in the target compound .
Synthetic Pathways :
- The target compound’s thione group is likely introduced via sulfurization using reagents like Lawesson’s reagent (as seen in ) or via cyclization with potassium thiocyanate (as in ).
- Chlorinated analogues (e.g., BB74517) often require POCl₃/PCl₃ for halogenation .
Hydrogen-Bonding and Crystallography :
- The thione moiety in the target compound facilitates N–H⋯S hydrogen bonding, as observed in dihydropyrimidine-thiones . This can stabilize crystal packing and influence solubility .
Dihydropyrimidine-thiones (e.g., 1-(4-chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione) demonstrate validated analgesic properties, highlighting the therapeutic relevance of the thione group .
Biological Activity
The compound 9-methyl-2-[4-(methylsulfanyl)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a member of the chromeno-pyrimidine family, which has garnered attention for its potential biological activities. This article synthesizes existing research on the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 288.37 g/mol. The structure features a chromeno-pyrimidine core with a methylsulfanyl substituent that may influence its biological properties.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
| Compound Name | Activity Against | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 25 |
| Compound C | K. pneumoniae | 15 |
Note: Values are hypothetical and for illustrative purposes only.
Anticancer Properties
Pyrimidine derivatives have been extensively studied for their anticancer potential. Compounds in this class often inhibit key enzymes involved in DNA synthesis and repair, leading to apoptosis in cancer cells. Studies suggest that This compound may exhibit similar properties due to its structural similarity to known anticancer agents.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that certain derivatives led to a significant reduction in cell viability:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 15 |
| Compound E | HeLa | 10 |
IC50 refers to the concentration required to inhibit cell growth by 50%.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrimidine derivatives have also been documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. Although specific data for This compound is scarce, related studies suggest potential efficacy in inflammatory models.
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound Name | Cytokine Inhibited | % Inhibition |
|---|---|---|
| Compound F | TNF-α | 60 |
| Compound G | IL-6 | 45 |
Values are illustrative based on related compounds.
The biological activity of This compound may involve several mechanisms:
- Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases.
- Apoptosis Induction : Activation of apoptotic pathways through caspase activation has been observed in studies involving related structures.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Microwave-assisted synthesis is highly efficient for chromeno-pyrimidine derivatives, reducing reaction times (e.g., 30–60 minutes) and improving yields (e.g., 72% in ) compared to traditional thermal methods . Key variables include solvent polarity (e.g., DMF or ethanol), temperature (80–120°C), and catalysts (e.g., palladium on carbon). Optimization should involve DOE (Design of Experiments) to assess interactions between parameters .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- 1H NMR : Analyze aromatic proton environments (e.g., δ 7.2–8.57 ppm for phenyl and pyrimidine protons) and methyl/methylsulfanyl groups (δ 2.35–2.58 ppm) .
- LC-MS : Confirm molecular weight via [M+H]+ peaks (e.g., m/z 361.0 in ).
- IR Spectroscopy : Validate thione (C=S) stretches at ~1200 cm⁻¹ and chromene C-O-C bands at ~1250 cm⁻¹ .
Q. What preliminary biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize:
- Cytotoxicity assays (e.g., MTT on cancer cell lines like MCF-7 or HeLa) to evaluate anticancer potential.
- Enzyme inhibition studies (e.g., COX-2 or kinase assays) to assess anti-inflammatory or signaling modulation activity .
- Dose-response curves (IC50 calculations) to quantify potency .
Advanced Research Questions
Q. How can structural modifications enhance bioactivity, and what tools support SAR studies?
- Methodological Answer :
- Systematic Substituent Variation : Replace the 4-(methylsulfanyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects (see table below).
- Computational Modeling : Use DFT (Density Functional Theory) to predict binding affinities or molecular docking (e.g., AutoDock Vina) to simulate target interactions .
| Substituent Modification | Observed Effect (Example) | Reference |
|---|---|---|
| Fluorophenyl at R1 | Increased solubility and target selectivity | |
| Ethoxyphenyl at R2 | Altered metabolic stability | |
| Removal of acetamide group | Reduced cytotoxicity but retained enzyme binding |
Q. How to resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks : Standardize assay protocols (e.g., cell line passage number, serum concentration).
- Meta-Analysis : Compare datasets with similar substituents (e.g., methylsulfanyl vs. chloro groups in ).
- Proteomic Profiling : Identify off-target interactions via kinome-wide screening or thermal shift assays .
Q. What advanced techniques elucidate the mechanism of action for this compound?
- Methodological Answer :
- Crystallography : Resolve ligand-target complexes (e.g., X-ray structures in ) to identify binding motifs.
- Transcriptomics : Perform RNA-seq on treated cells to map pathway perturbations (e.g., apoptosis or inflammation markers).
- In Vivo Pharmacokinetics : Track compound distribution and metabolism using radiolabeled analogs (e.g., 14C-tagged derivatives) .
Data-Driven Optimization Strategies
Q. How to improve synthetic yield and scalability for industrial-academic partnerships?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions.
- Catalyst Screening : Test immobilized catalysts (e.g., silica-supported Pd) for recyclability and cost efficiency .
- Byproduct Analysis : Use GC-MS to identify and mitigate side products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
